1-Tert-butyl-4-propoxybenzene

Description

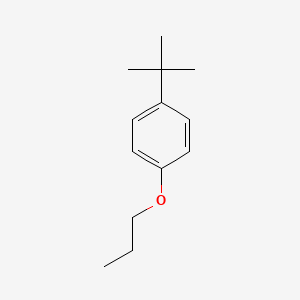

1-Tert-butyl-4-propoxybenzene (CAS 3877-15-4) is an aromatic ether characterized by a benzene ring substituted with a tert-butyl group at the 1-position and a propoxy group (–OCH₂CH₂CH₃) at the 4-position. Its molecular formula is C₁₃H₂₀O, with an average molecular mass of 192.30 g/mol. Structurally, the tert-butyl group provides steric bulk and electron-donating effects, while the propoxy chain introduces moderate hydrophobicity and flexibility. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or liquid crystals due to its stability and tunable electronic properties .

Properties

IUPAC Name |

1-tert-butyl-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESHYPWSAOBSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408202 | |

| Record name | 1-tert-butyl-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108318-78-1 | |

| Record name | 1-tert-butyl-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Tert-butyl-4-propoxybenzene can be synthesized through various synthetic routes. One common method involves the reaction of 4-tert-butylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-Tert-butyl-4-propoxybenzene undergoes several types of chemical reactions, including:

Oxidation: Alkylbenzenes can be oxidized to benzoic acids under acidic conditions using reagents like potassium permanganate (KMnO₄).

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Scientific Research Applications

1-Tert-butyl-4-propoxybenzene has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.

Medicine: While not widely used in medicine, its derivatives may have pharmacological properties worth investigating.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways involving the modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-tert-butyl-4-propoxybenzene but differ in substituent groups, leading to distinct physicochemical and functional properties:

Physicochemical Properties

- Lipophilicity: The propoxy group in this compound enhances hydrophobicity compared to shorter-chain analogs (e.g., methoxy derivatives) but is less lipophilic than the phenoxy variant due to the latter’s aromatic ring .

- Thermal Stability: The tert-butyl group improves thermal stability across all analogs. However, 1-tert-butyl-4-phenoxybenzene exhibits higher melting points (~120–130°C estimated) than the propoxy derivative, likely due to π-π stacking interactions in the phenoxy group .

Research Findings

- Solubility: Propoxy-substituted derivatives generally exhibit better solubility in polar aprotic solvents (e.g., DMF, DMSO) than phenoxy analogs due to reduced aromaticity .

Biological Activity

1-Tert-butyl-4-propoxybenzene is an organic compound characterized by a tert-butyl group and a propoxy group attached to a benzene ring. Its molecular formula is C₁₃H₂₀O, and it has a molecular weight of 192.30 g/mol. This compound belongs to the alkylbenzene family and is known for its potential biological activity, which is currently under investigation.

- IUPAC Name: this compound

- CAS Number: 108318-78-1

- Molecular Weight: 192.30 g/mol

- InChI Key: SESHYPWSAOBSOY-UHFFFAOYSA-N

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and bind to specific receptors, although the exact pathways and molecular interactions are still being elucidated.

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

- Antioxidant Activity : Studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Enzyme Interaction : The compound's structure suggests potential interactions with hydrophobic pockets in proteins, which may influence enzyme function.

- Pharmacological Potential : While not widely used in medicine, derivatives of this compound are being explored for their pharmacological properties, suggesting potential therapeutic applications.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various alkylbenzenes, including this compound. The results indicated that this compound exhibited significant scavenging activity against free radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.

Case Study 2: Enzyme Modulation

Research focusing on enzyme modulation revealed that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was dose-dependent and indicated a potential role in regulating metabolic processes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butylbenzene | Lacks the propoxy group | Limited biological activity |

| 4-tert-Butylphenol | Contains a hydroxyl group | Exhibits strong antioxidant properties |

| Propylbenzene | Lacks the tert-butyl group | Minimal biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.